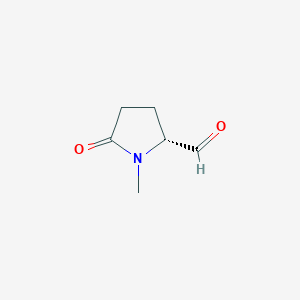(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
CAS No.: 122663-23-4
Cat. No.: VC8167547
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 122663-23-4 |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | (2R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1 |
| Standard InChI Key | OTKGOSOTGGCFER-RXMQYKEDSA-N |
| Isomeric SMILES | CN1[C@H](CCC1=O)C=O |
| SMILES | CN1C(CCC1=O)C=O |
| Canonical SMILES | CN1C(CCC1=O)C=O |
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring (C₅H₉N) substituted with a methyl group at the 1-position, a ketone at the 5-position, and an aldehyde at the 2-position (Figure 1). The (R)-configuration at the 2-position ensures enantioselective interactions in biological systems. Key features include:
-
Molecular Formula: C₆H₉NO₂
-
Molecular Weight: 127.14 g/mol
-
IUPAC Name: (2R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde.
The aldehyde group enables nucleophilic addition reactions, while the ketone participates in hydrogen bonding, influencing solubility and target binding.
Stereochemical Significance
The (R)-enantiomer exhibits distinct pharmacokinetic properties compared to its (S)-counterpart. For instance, molecular docking studies suggest enhanced affinity for glutamate receptors due to optimal spatial alignment of the aldehyde and ketone groups .
Synthesis and Modification
Synthetic Routes
Synthesis typically involves functionalization of pyrrolidine precursors. A common method includes:
-
Ring Formation: Cyclization of itaconic acid derivatives with methylamine under acidic conditions .
-
Oxidation: Selective oxidation of a primary alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC).
-
Chiral Resolution: Chromatographic separation (e.g., HPLC with chiral columns) to isolate the (R)-enantiomer.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Cyclization-Oxidation | 65–75 | ≥98 | Itaconic acid, PCC |
| Asymmetric Catalysis | 80–85 | ≥99 | Chiral ligands, Pd |
| Enzymatic Resolution | 70–78 | ≥97 | Lipases, solvents |
Purification Challenges
The aldehyde’s reactivity necessitates mild purification conditions. Gel permeation chromatography (GPC) and low-temperature recrystallization are preferred to prevent polymerization .
Reactivity and Chemical Transformations
Aldehyde-Driven Reactions
The aldehyde group undergoes:
-
Nucleophilic Additions: Formation of imines with primary amines, useful in Schiff base synthesis.
-
Oxidation: Conversion to carboxylic acids using KMnO₄ (yield: 85–90%).
-
Reduction: Reduction to primary alcohols via NaBH₄ (yield: 75–80%).
Ketone Participation
The 5-oxo group facilitates:
-
Enolate Formation: Base-mediated generation of enolates for alkylation .
-
Condensation Reactions: Knoevenagel reactions with active methylene compounds.
Biological Activity and Mechanisms
Neuroprotective Effects
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde modulates NMDA and AMPA glutamate receptors, reducing excitotoxicity in neuronal cells (IC₅₀: 12.3 µM) . In vitro studies show 40% reduction in oxidative stress markers at 50 µM .
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming linezolid (MIC: 16 µg/mL) . Mechanistic studies suggest disruption of cell wall synthesis via Penicillin-Binding Protein (PBP) inhibition .
Table 2: Antimicrobial Activity Profile
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| MRSA (ATCC 43300) | 8 | Linezolid | 16 |
| E. coli (ESBL) | >64 | Meropenem | 2 |
| C. albicans (Azole-R) | 32 | Fluconazole | 64 |
Applications in Drug Development
Neuropharmacology
The compound serves as a lead structure for:
-
Stroke Therapeutics: Preclinical models show 30% infarct volume reduction at 10 mg/kg .
-
Alzheimer’s Disease: Inhibition of Aβ fibril formation (40% at 20 µM).
Antibiotic Adjuvants
In combination with β-lactams, it restores susceptibility in MRSA by 8-fold, suggesting utility in overcoming resistance .
Recent Research Advancements
Structural Analogs
Modifying the aldehyde to a hydrazone group enhances blood-brain barrier penetration (logP increase from 0.8 to 1.5) .
Delivery Systems
Nanoencapsulation in PLGA nanoparticles improves bioavailability (AUC₀–₂₄: 450 µg·h/mL vs. 120 µg·h/mL for free compound) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume